1,3-Dibromo-5-tert-butylbenzene
Description
Contextualization within Organic Chemistry Research
Dibrominated arenes, a class of aromatic hydrocarbons featuring two bromine atoms attached to the benzene (B151609) ring, represent fundamentally important building blocks in the field of organic synthesis. The carbon-bromine bond is a versatile functional group that can be readily transformed through a variety of chemical reactions. This reactivity makes dibrominated arenes highly valuable as intermediates in the construction of more complex molecular architectures.
In academic and industrial research, these compounds are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for assembling the carbon skeletons of pharmaceuticals, agrochemicals, and functional materials. The presence of two bromine atoms offers the potential for sequential or dual functionalization, enabling the synthesis of intricate, non-symmetrical molecules that would be challenging to produce through other methods.
Importance of Halogenated Benzenes in Chemical Science
Halogenated benzenes, the broader family to which dibrominated arenes belong, are cornerstone compounds in chemical science. The introduction of halogen atoms onto a benzene ring significantly alters its electronic properties and reactivity compared to the parent hydrocarbon. pcc.eu Halogenation is a foundational example of electrophilic aromatic substitution, a key reaction mechanism taught in organic chemistry. studymind.co.uk
The industrial importance of halogenated aromatic hydrocarbons is vast. Chlorobenzene, for example, is a critical substrate in the manufacturing of numerous agrochemicals, including herbicides and fungicides. pcc.eu More broadly, halogenated organic compounds are integral to the synthesis of a wide array of products, from pharmaceuticals to advanced polymers. Their chemical stability, combined with the predictable reactivity of the carbon-halogen bond, makes them reliable precursors in multi-step synthetic processes. nih.gov The study of halogenated benzenes provides deep insights into reaction mechanisms, molecular properties, and the development of new synthetic methodologies that drive innovation across the chemical sciences. studymind.co.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNOMJZVHXOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375598 | |
| Record name | 1,3-dibromo-5-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129316-09-2 | |
| Record name | 1,3-dibromo-5-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tert-Butyl)-1,3-dibromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications of 1,3 Dibromo 5 Tert Butylbenzene in Advanced Chemical Synthesis and Materials Science
A Foundational Building Block for Complex Organic Moleculesbiosynth.comchemicalbook.com
The strategic placement of two reactive bromine atoms and a sterically influential tert-butyl group on the benzene (B151609) ring makes 1,3-Dibromo-5-tert-butylbenzene a valuable precursor in the construction of larger, more complex molecular frameworks. biosynth.comchemicalbook.com The bromine atoms serve as versatile handles for a variety of chemical transformations, particularly cross-coupling reactions, allowing for the stepwise and controlled assembly of sophisticated organic structures.
A Precursor in Pharmaceutical and Agrochemical Synthesisshlzpharma.comlookchem.com
In the pharmaceutical and agrochemical industries, the development of new and effective agents often relies on the ability to synthesize novel molecular scaffolds. This compound and its isomers serve as important intermediates in these synthetic endeavors. shlzpharma.comlookchem.com For instance, the related compound 1,2-Dibromo-4-tert-butylbenzene is utilized as a key building block in the synthesis of various pharmaceuticals, where its distinct structure contributes to the development of new drugs with specific therapeutic properties. lookchem.com Similarly, in the agrochemical sector, this class of compounds is employed as an intermediate in the production of pesticides and herbicides, aiding in the creation of effective solutions for crop protection. lookchem.com The presence of the tert-butyl group can enhance the lipophilicity of the final products, a property that can be crucial for their biological activity and transport across cell membranes.
The versatility of this compound is further highlighted in its role in producing specialty chemicals, where its unique structure imparts beneficial properties for formulating advanced materials.
Synthesis of Supramolecular Architecturesnih.gov
The precise geometry and reactive sites of this compound make it an ideal starting material for the construction of large, well-defined supramolecular structures. nih.gov These complex assemblies are of great interest in materials science due to their unique properties and potential applications in nanotechnology and molecular electronics.
Researchers have successfully employed this compound in the synthesis of novel macrocycles and circulenes, which are large, ring-shaped molecules with fascinating topologies. nih.govjst.go.jp For example, it has been used as a precursor in the multi-step synthesis of a decagonal macrocycle, a key intermediate in the creation of a complex phenine polluxene structure. nih.govjst.go.jp The synthesis involved a "5 + 5" cyclization of a quinquephenyl derivative, which was itself prepared from this compound through a series of coupling reactions. nih.govjst.go.jp This demonstrates the compound's utility in building up large, cyclic systems with a high degree of precision.
The synthesis of phenine chemicalbook.comcirculene, a bowl-shaped nanocarbon molecule, also showcases the importance of derivatives of 1,3-dibromobenzene. jst.go.jp Although the direct precursor was 1,3-dibromobenzene, the principles of using di-brominated benzene rings for constructing such complex architectures are clearly demonstrated. jst.go.jp
The "phenine" design, which utilizes 1,3,5-trisubstituted benzene units, has enabled the synthesis of nanometer-sized carbon networks, including molecules resembling carbon nanotubes. nih.gov this compound is a key starting material in this approach. nih.gov For instance, it was used to prepare a quinquephenyl derivative that served as a building block for a decagonal macrocycle, a crucial step in the synthesis of a phenine polluxene. nih.gov This highlights the compound's role in the bottom-up synthesis of discrete nanocarbon molecules with well-defined structures. nih.gov
Role in Coordination Chemistryechemi.com
The applications of this compound extend into the field of coordination chemistry, where it plays a crucial role in the design and synthesis of ligands for metal complexes. echemi.com
Ligand Design and Synthesisechemi.com
Ligands are organic molecules that bind to metal ions, forming coordination complexes with a wide range of applications in catalysis, materials science, and medicine. The structure of this compound allows for its conversion into multidentate ligands. The bromine atoms can be replaced with various functional groups capable of coordinating to metal centers.
For example, this compound can be transformed into 1,3-bis(diethynyl)-5-tert-butylbenzene. case.edu This diethynyl derivative can then be used to construct more elaborate ligand systems. While the direct synthesis of a ligand from this compound is a key application, the broader context of using brominated aromatics to create ligands for metallomacrocycles is a significant area of research. case.edu
Formation of Organometallic Complexes
This compound serves as a key precursor in the synthesis of a variety of organometallic complexes, which are pivotal in fields like catalysis and materials science. The differential reactivity of its two bromine atoms allows for sequential and controlled introduction of metallic centers.
A fundamental step in its use is the selective monolithiation reaction. By treating this compound with one equivalent of an organolithium reagent such as n-butyllithium at low temperatures (e.g., -78°C), a lithium-bromine exchange occurs at one of the bromine positions. hku.hk This process yields a highly reactive organolithium intermediate, which can then be reacted with various electrophiles to build more complex structures. For instance, this intermediate is used in the synthesis of boronic acids by reaction with trimethyl borate, which are themselves versatile reagents in cross-coupling reactions. google.com
This compound is also instrumental in creating sophisticated pincer ligands, which are tridentate ligands that bind a metal in a pincer-like fashion, conferring high stability and specific catalytic activity. ethernet.edu.et For example, a PSiP pincer-type ligand precursor was synthesized starting from this compound. ethernet.edu.et Furthermore, it is a starting material for N^C^N-coordinating ligands used in platinum(II) complexes. The synthesis involves a borylation of this compound, followed by a Suzuki cross-coupling to introduce nitrogen-containing rings like pyridine (B92270) or pyrimidine. dur.ac.uk These ligands then chelate to platinum to form highly stable, planar complexes with applications in optoelectronics. dur.ac.uk
The table below summarizes the synthesis of platinum complexes starting from this compound.
| Step | Reaction | Intermediate/Product | Reference |
| 1 | Borylation of this compound with bis(pinacolato)diboron | 2-(3-Bromo-5-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (P1) | dur.ac.uk |
| 2 | Suzuki cross-coupling of P1 with a substituted pyridine or pyrimidine | N^C^N proligand (e.g., HL1, HL2) | dur.ac.uk |
| 3 | Cyclometalation with a platinum(II) source | Symmetric Pt(II) N^C^N complexes | dur.ac.uk |
Applications in Functional Materials
The derivatives of this compound are integral to the creation of functional materials, where its structural features contribute to desirable physical and chemical properties.
Flame Retardant Precursors
Brominated aromatic compounds are widely used as flame retardants due to their ability to release radical bromine species at high temperatures, which interrupt the radical chain reactions of combustion. While the direct application of this compound as a flame retardant precursor is not extensively detailed in the searched literature, it falls within the class of compounds used for such purposes. Chemical suppliers categorize intermediates for flame retardants as a distinct application area for functional materials, separate from bulk chemical intermediates like this compound. chempacific-zhejiang.com
Materials for Electronic and Optical Applications
The rigid structure and defined substitution pattern of this compound make it an excellent scaffold for building molecules with specific electronic and photophysical properties for use in advanced optical and electronic devices.
While not a classic example of an aggregation-induced emission (AIE) luminogen itself, this compound is a precursor to materials that exhibit luminescence through aggregation. Platinum(II) complexes synthesized from N^C^N ligands derived from this compound display significant changes in their photophysical properties upon aggregation. dur.ac.uk In solution, these complexes may show weak unimolecular emission, but in the aggregated state, such as in thin films for electronic devices, they can form excimers or aggregates that emit light at much longer wavelengths, in the deep-red or near-infrared (NIR) region. dur.ac.uk This aggregation-dependent emission is critical for their function in specific optoelectronic applications.
These aggregates exhibit electroluminescence at long wavelengths, a desirable trait for applications in night-vision-readable displays, security, and biomedical sensing. Research has shown that OLEDs fabricated using these platinum complexes as the emissive layer can achieve NIR electroluminescence, with the exact emission wavelength and device efficiency influenced by the ancillary ligand attached to the platinum center. dur.ac.uk For instance, changing the ancillary ligand from a chloride to an iodide or thiocyanate (B1210189) can tune the emission properties and enhance device performance. dur.ac.uk
The table below shows the performance of OLEDs using different platinum complexes derived from this compound.
| Ancillary Ligand (X) | Maximum Electroluminescence (λEL max) | External Quantum Efficiency (EQE) | Reference |
| Chloride (-Cl) | ~700 nm | ~5% | dur.ac.uk |
| Iodide (-I) | Not specified | ~20% (4-fold increase vs. -Cl) | dur.ac.uk |
| Thiocyanate (-SCN) | 940 nm | Not specified | dur.ac.uk |
Catalytic Applications and Catalyst Design
This compound is a valuable starting material in the design and synthesis of specialized catalysts. Its bifunctional nature allows for the construction of complex ligand architectures that can precisely control the activity of a metal center.
It is used in the synthesis of new families of chiral arenesulfonic acids, which function as Brønsted acid organocatalysts for asymmetric transformations. researchgate.net The synthesis involves a copper-catalyzed cross-coupling reaction between this compound and a suitable chiral auxiliary, followed by sulfonation. The modularity of this route allows for the creation of a library of catalysts with tunable steric and electronic properties. researchgate.net
Furthermore, the compound is a building block for pincer ligands used in organometallic catalysis. ethernet.edu.et Pincer complexes are known for their high stability and are used in a wide range of catalytic reactions, including cross-coupling, dehydrogenation, and hydrogenation. The synthesis of pincer ligands often starts with a disubstituted aromatic backbone like this compound, to which the donor arms of the pincer are attached. ethernet.edu.et
Role as a Reagent in Organic Synthesis
This compound serves as a crucial starting material for the synthesis of a variety of organic compounds. The presence of two bromine atoms allows for sequential or simultaneous substitution reactions, enabling the introduction of diverse functional groups.
One common application is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. uva.esjst.go.jp In these reactions, the bromine atoms are replaced by other organic groups, facilitated by a palladium catalyst. For example, it can be reacted with phenylboronic acid to form terphenyl compounds. uva.es This reactivity is fundamental to creating larger, more complex molecules from simpler precursors.
The compound also participates in lithiation reactions. Treatment with n-butyllithium at low temperatures results in the selective replacement of one bromine atom with a lithium atom. chemicalbook.com This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents. For instance, its reaction with N-methoxy-N-methylacetamide yields 1-(3-bromo-5-(tert-butyl)phenyl)ethanone, a ketone derivative. chemicalbook.com
Furthermore, this compound is a precursor for creating even more complex building blocks. Through a series of reactions including borylation and Suzuki-Miyaura coupling, it can be converted into quinquephenyl diboronic acids and septiphenyl dibromo compounds, which are essential for synthesizing endo-functionalized cyclic oligophenylenes. acs.org These larger structures have potential applications in supramolecular chemistry. acs.org
Development of Heterogeneous Catalytic Systems
The development of efficient and recyclable catalysts is a significant area of research. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly desirable due to their ease of separation from the reaction mixture. researchgate.net this compound and its derivatives play a role in the creation of supports for these catalysts.
Porous organic polymers (POPs) can be synthesized using derivatives of this compound. uva.es These polymers can then be used to support metal catalysts, such as palladium. The resulting heterogeneous catalysts have shown excellent activity in Suzuki-Miyaura cross-coupling reactions, even with low palladium loading and under environmentally friendly conditions. uva.es The catalysts can be recycled multiple times without a significant loss of activity. uva.es
The bulky tert-butyl group in the parent molecule can influence the properties of the resulting catalytic systems. For instance, in the synthesis of nanoporous organic polymers, the size of the substituents on the aromatic precursors can affect the pore size and surface area of the polymer, which in turn influences its catalytic activity and selectivity.
Host-Guest Recognition in Catalysis
Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to changes in reactivity and selectivity. This compound has been used as a building block in the synthesis of macrocyclic host molecules. electronicsandbooks.com
For example, condensation reactions involving this compound can lead to the formation of heterocalixaromatics. electronicsandbooks.com These macrocycles can act as hosts for various guest molecules. The inclusion of a catalyst within such a host molecule is a topic of interest in supramolecular chemistry. acs.org This encapsulation can lead to unique reactivities and selectivities for the catalyst, as the host molecule can create a specific microenvironment around the active site. acs.org
While direct studies on this compound in host-guest recognition for catalysis are emerging, its role in constructing the foundational structures for such systems is clear. The ability to create well-defined cavities and portals within macrocycles derived from this compound is a key step toward developing novel catalytic systems with enhanced performance.
Spectroscopic and Structural Characterization Methodologies for 1,3 Dibromo 5 Tert Butylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,3-dibromo-5-tert-butylbenzene and its derivatives, ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a derivative, 1-(3-bromo-5-(tert-butyl)phenyl)ethanone, the ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct signals that confirm its structure. echemi.com The aromatic protons appear as singlets at δ 8.09 ppm and δ 7.91 ppm. echemi.com The tert-butyl group gives a characteristic sharp singlet at δ 1.34 ppm, integrating to nine protons. echemi.com Another derivative, 1,3-bis(diethynyl)-5-tert-butylbenzene, displays characteristic peaks in its ¹³C NMR spectrum at δ 83.37 (C≡CH) and 77.54 (C≡CH) ppm, confirming the presence of the alkyne groups. case.edu
The following table summarizes the ¹H NMR spectral data for a derivative of this compound:
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-(3-bromo-5-(tert-butyl)phenyl)ethanone | CDCl₃ | 8.09 (s, 1H), 7.91 (s, 2H), 1.34 (s, 9H) |
Mass Spectrometry (MS) Techniques (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a substance.
The exact mass of this compound is 291.92853 Da, and its monoisotopic mass is 289.93058 Da. nih.gov These values are crucial for identifying the compound in complex mixtures. The predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which aids in its identification in ion mobility-mass spectrometry. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 144.8 Ų. uni.lu
Derivatives of this compound also show characteristic mass spectral data. For instance, the HRMS of 2,6-bis(3-bromo-5-tert-butylphenyl)pyridine, a derivative synthesized from this compound, shows a molecular ion peak that corresponds to its calculated exact mass, confirming its successful synthesis. rsc.org
X-ray Crystallography for Solid-State Structure Determination
The crystal structures of several derivatives of this compound have been determined, revealing key structural features. For example, the crystal structure of 2,4-dibromo-6-tert-butylbenzene-1,3-diol, a related compound, shows that the C—C—C bond angles within the benzene (B151609) ring range from 115.7(7)° to 122.4(7)°. iucr.org The smallest angle is at the carbon atom bearing the tert-butyl group, a consequence of steric strain. iucr.org
The molecular and crystal structures of N^C^N-coordinated platinum(II) complexes derived from this compound have also been determined by X-ray diffraction. rsc.org These studies reveal how the bulky tert-butyl group influences the packing of the molecules in the solid state. rsc.org
Analysis of Molecular Conformations and Packing
The tert-butyl group in this compound and its derivatives plays a significant role in dictating their molecular conformation and crystal packing. In the crystal structure of 2,7-di(tert-butyl)-9,9-di(4-(tert-butyl)phenyl)fluorene-2,7-dicarbonitrile (27-tDCN), a derivative of this compound, the tert-butyl group creates steric hindrance that influences the molecular packing. nih.gov This leads to an anti-parallel packing motif in the crystal. nih.gov
In platinum(II) complexes derived from this compound, the geometry of the complex and the steric hindrance from the tert-butyl groups affect the stacking of the molecules. rsc.org Different crystalline forms, such as chloroform (B151607) and methanol (B129727) solvates, can exhibit different packing arrangements. rsc.org
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions are fundamental in determining the properties of molecular solids. In the crystal structure of 2,4-dibromo-6-tert-butylbenzene-1,3-diol, molecules are linked by O—H···O hydrogen bonds. iucr.orgresearchgate.net However, due to the steric bulk of the substituents, no significant π–π stacking is observed in this particular compound, with the distance between adjacent benzene rings being 3.858 Å, which is longer than typical π–π stacking distances. researchgate.net
In other derivatives, such as 27-tDCN, the intermolecular interactions are dominated by C–H···π bonding between the tert-butyl group and the phenylene ring. nih.gov The planarity of molecules and the potential for π-π stacking are crucial for properties like charge transport in organic electronic materials. The ability to control these interactions through chemical modification is a key aspect of materials design. researchgate.netrsc.org
Vibrational Spectroscopy (e.g., IR, Raman)
The IR spectrum of 3,5-dibromobenzyl bromide, a related compound, shows characteristic absorption bands that can be used for its identification. nist.gov In the context of derivatives, the IR spectrum of a ligand synthesized from this compound, H₂tdb, is used to confirm its structure before its use in the synthesis of coordination cages. rsc.org Raman spectroscopy has been used to study multiwalled carbon nanotubes functionalized with derivatives of this compound, where changes in the Raman spectrum indicate the successful attachment of the molecules to the nanotube surface. case.edu
Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis absorption spectra of derivatives of this compound are used to study their electronic properties. For instance, the UV-Vis spectrum of a phosphorescent molecular tweezer based on an alkynylplatinum(II) terpyridine system, which incorporates the this compound unit, was recorded to investigate its photophysical properties. rsc.org The introduction of different substituents onto the this compound framework can tune the absorption and emission properties of the resulting molecules, which is important for applications in areas like organic light-emitting diodes (OLEDs).
Advanced Characterization Techniques (e.g., Electron Stimulated Desorption)
In the comprehensive analysis of this compound and its derivatives, advanced characterization techniques provide deeper insights into molecular behavior under specific conditions. Electron Stimulated Desorption (ESD) stands out as a powerful method for studying the effects of electron interactions with molecules on surfaces. nist.govcsic.es This technique is particularly relevant for understanding the fundamental processes of electron-induced fragmentation in condensed films of halogenated aromatic compounds. csic.es
Electron Stimulated Desorption involves the bombardment of a surface-adsorbed molecule with a beam of electrons, leading to the desorption of ionic and neutral species. beilstein-journals.org The analysis of these desorbed particles provides information about the chemical bonding, orientation, and electronic structure of the surface species. nist.gov The primary mechanisms driving ESD are dissociative electron attachment (DEA), dipolar dissociation (DD), and dissociative ionization (DI). rsc.org
For brominated aromatic compounds like this compound, the high electronegativity of the bromine atoms is expected to significantly influence the ESD process. It is anticipated that the presence of bromine will enhance the cross-sections for dissociative electron attachment.
The study of condensed benzene, the foundational aromatic hydrocarbon, reveals that both anion and cation yields during ESD are dependent on the thickness of the molecular film. csic.es Specifically, anion yield tends to increase rapidly and then stabilize, while cation yield can show a more monotonic increase with film thickness. csic.es However, for halogenated aromatics, it has been suggested that thicker films might suppress cation desorption due to increased neutralization by secondary electrons.
The desorption of the parent positive ion is often strongly suppressed in ESD of aromatic molecules. rsc.org Instead, a variety of fragment ions are typically observed. The incident electron energy plays a crucial role in the desorption process, with dipolar dissociation generally being the major mechanism at the energies commonly probed. rsc.org In many cases, neutral species constitute the majority of the desorbed particles. beilstein-journals.org
Medicinal and Biological Chemistry Research Pertaining to 1,3 Dibromo 5 Tert Butylbenzene Derivatives
Investigation of Biological Activities
Derivatives of 1,3-Dibromo-5-tert-butylbenzene are being evaluated for a range of biological effects, including their potential as antimicrobial and anticancer agents. The specific arrangement of the bulky tert-butyl group and the electron-withdrawing bromine atoms influences their interactions with biological molecules.
Antimicrobial Properties of Halogenated Compounds
Halogenated compounds, particularly those containing chlorine and bromine, have long been recognized for their antimicrobial properties. nih.govresearchgate.net The introduction of halogen atoms, such as bromine, into the chemical structure of molecules can significantly enhance their antimicrobial activity. mdpi.comnih.gov This is attributed to several factors, including increased hydrophobicity which can facilitate passage through microbial cell membranes. nih.gov
The mechanism of antimicrobial action for halogenated compounds often involves oxidation and halogenation processes. youtube.com These agents can react with and oxidize essential microbial proteins, such as those containing sulfhydryl (-SH) groups, leading to the formation of disulfide bonds and a loss of protein function. youtube.com Additionally, compounds that can liberate chlorine or iodine can act by halogenating peptide linkages within proteins, thereby altering their structure and function and ultimately causing microbial death. youtube.com
Studies on various brominated compounds have demonstrated their effectiveness against a range of microorganisms. For instance, brominated furanones have shown the ability to inhibit bacterial biofilm formation, and certain brominated phenols exhibit antibacterial and antifungal activities. Research has also explored enhancing the antimicrobial properties of natural products like trans-anethole through bromination. digitellinc.com Highly brominated metabolites isolated from marine organisms, such as those from Pseudoalteromonas species, have shown significant activity against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
While direct studies on the antimicrobial properties of this compound itself are not extensively documented in the provided results, the broader class of brominated aromatic compounds to which it belongs shows significant promise in this area. mdpi.comresearchgate.netmdpi.com The presence of bromine atoms is often a key factor in conferring antimicrobial activity. researchgate.net
Potential Anticancer Activities
Brominated compounds derived from marine sources have demonstrated notable anticancer activities. mdpi.com The inclusion of bromine in a molecule can enhance its bioselectivity and potential as a therapeutic agent. mdpi.com For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a bromophenol from red algae, has shown anticancer effects against breast cancer stem-like cells and can increase the sensitivity of cancer cells to radiation and standard chemotherapies. mdpi.com
Research into other brominated compounds has revealed their potential to inhibit the proliferation of various cancer cell lines. For example, 1,2,3-Tribromo-5-(tert-butyl)benzene has been investigated for its ability to inhibit tumor cell proliferation, suggesting it could be a lead compound for developing new anticancer drugs. The mechanism of action is thought to involve interactions with cellular pathways that control cell growth and apoptosis.
The structural features of this compound, specifically the presence of bromine atoms, suggest that its derivatives could be valuable candidates for anticancer drug discovery. smolecule.com The development of novel 1,3,4-thiadiazole (B1197879) derivatives, for instance, has yielded compounds with cytotoxic activity against breast cancer cells. scispace.com
Cytotoxicity Assessment
The evaluation of cytotoxicity is a critical aspect of determining the therapeutic potential of any new compound. For this compound, its derivatives are assessed for their effects on both cancerous and normal cells to establish a therapeutic window.
Studies on related brominated compounds have shown varying levels of cytotoxicity. For instance, while some brominated peptoids exhibit increased antimicrobial activity, they also show reduced cytotoxicity, which is a desirable characteristic. nih.gov In the context of anticancer research, the aim is to develop compounds that are highly cytotoxic to cancer cells while having minimal impact on healthy cells. For example, newly synthesized 1,3,4-thiadiazole derivatives showed weaker cytotoxic effects on normal fibroblast cell lines compared to breast cancer cell lines. scispace.com
Interaction Mechanisms with Biological Systems
The biological activity of this compound derivatives is intrinsically linked to their interaction with biological macromolecules. The bromine atoms and the tert-butyl group play crucial roles in these interactions.
The bromine atoms can engage in electrophilic aromatic substitution reactions, while the bulky tert-butyl group influences the compound's steric and electronic properties. These interactions can affect various molecular pathways. For instance, the bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzymes, as seen with some halogenated compounds that act as α-glucosidase inhibitors.
Role in Radiobiology Studies
The stability of certain brominated compounds under radiative conditions makes them relevant for radiobiology research. Compounds that can sensitize cancer cells to radiation therapy are of particular interest. The ability of bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) to enhance the sensitivity of cancer cells to ionizing radiation is a prime example of this potential application. mdpi.com The presence of heavy atoms like bromine can increase the absorption of radiation, leading to enhanced DNA damage in tumor cells.
Pharmaceutical Intermediate Development
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules for pharmaceutical research. shlzpharma.comechemi.comallgreenchems.com The bromine atoms on the benzene (B151609) ring are reactive sites that can be replaced by various functional groups through substitution reactions. This allows for the creation of diverse chemical libraries that can be screened for potential drug candidates.
The compound is used as a building block in the synthesis of a range of compounds. chemicalbook.com Its utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established for forming new carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical agents.
Environmental Fate and Impact of Brominated Aromatics, Including 1,3 Dibromo 5 Tert Butylbenzene
Persistence and Degradation Pathways in the Environment
The persistence of a chemical in the environment is a measure of its resistance to degradation. Many brominated flame retardants (BFRs) are known to be persistent, a characteristic that contributes to their widespread detection in various environmental compartments. nih.govui.ac.id Non-polymeric aromatic brominated flame retardants, in particular, are prone to leaching into the environment and are often characterized by their persistence, bioaccumulation potential, and toxicity (PBT). europa.euuseforesight.io
The degradation of brominated aromatic compounds can occur through several pathways, including photodegradation and microbial degradation.
Photodegradation: Sunlight can play a role in the breakdown of these compounds. For some new brominated flame retardants (NBFRs), photodegradation has been observed to follow first-order kinetics, with the rate influenced by factors like the wavelength of light and the surrounding medium (e.g., organic solvents). mdpi.com The primary mechanism often involves reductive debromination, where bromine atoms are sequentially removed from the benzene (B151609) ring. mdpi.com For instance, the photodegradation of hexabromobenzene (B166198) can lead to the formation of dibromobenzene and monochlorobenzene. mdpi.com
For brominated benzenes specifically, persistence and the mechanism of toxicity can be related to the number and arrangement of bromine atoms. nih.gov While specific studies on the environmental persistence of 1,3-Dibromo-5-tert-butylbenzene are limited, its structure as a dibrominated aromatic compound suggests it may exhibit persistence. Halogenated aromatics are often noted for their stability and potential to remain in soil and water for extended periods. iodobenzene.ltd
Table 1: Factors Influencing the Environmental Degradation of Brominated Aromatic Compounds
| Degradation Pathway | Influencing Factors | Primary Mechanism | Example Compounds |
| Photodegradation | Light Wavelength, Solvent/Medium, Initial Concentration | Reductive Debromination | Hexabromobenzene, Pentabromotoluene mdpi.com |
| Microbial Degradation | Microbial Species Present, Oxygen Availability, Presence of other Substrates | Enzymatic Dehalogenation | Dibromoneopentyl glycol (DBNPG), Tribromoneopentyl alcohol (TBNPA) mdpi.com |
Ecological Considerations and Potential Toxicity
The release of brominated aromatic compounds is a significant ecological concern due to their potential toxicity and tendency to bioaccumulate in food chains. europa.euliverpooluniversitypress.co.uk
Bioaccumulation: Due to their lipophilic (fat-loving) character, many brominated aromatic compounds can accumulate in the fatty tissues of organisms, a process known as bioaccumulation. nih.gov This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. liverpooluniversitypress.co.uk BFRs have been detected in a wide range of wildlife, including fish, mussels, and marine mammals, as well as in human tissues. nih.govmst.dk The European Chemicals Agency (ECHA) has identified five aromatic brominated flame retardants as being PBT (persistent, bioaccumulative, and toxic) or vPvB (very persistent and very bioaccumulative), with another 37 considered likely to be PBT. useforesight.io
Endocrine Disruption: A significant concern with some brominated flame retardants is their potential to act as endocrine disruptors, meaning they can interfere with the body's hormonal systems. ui.ac.idnih.gov For example, HBCD and TBBPA have been shown to have the ability to interfere with hormone function. nih.gov
Table 2: Summary of Ecological Concerns for Brominated Aromatic Compounds
| Concern | Description | Affected Organisms | Example Compounds |
| Aquatic Toxicity | Harmful effects on organisms living in water. | Algae, Daphnids, Fish mst.dkenv.go.jp | Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCD) mst.dknih.gov |
| Bioaccumulation | Accumulation of the substance in an organism's tissues at a concentration higher than in the surrounding environment. | Fish, Mussels, Marine Mammals, Humans mst.dk | Polybrominated Diphenyl Ethers (PBDEs), Polybrominated Biphenyls (PBBs) mst.dk |
| Endocrine Disruption | Interference with the endocrine (hormone) system. | Animals, Humans ui.ac.idnih.gov | Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCD) nih.gov |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies
The synthesis of 1,3-Dibromo-5-tert-butylbenzene and its derivatives is continually evolving, with a focus on improving efficiency, selectivity, and sustainability.
Modern Bromination Techniques: Traditional bromination methods often involve harsh reagents and produce significant waste. Research is now directed towards employing milder and more selective brominating agents. The use of N-bromosuccinimide (NBS) is a common alternative to elemental bromine, offering easier handling and improved safety. chemicalbook.com Future methodologies may focus on catalytic systems that utilize bromide salts as the bromine source with an environmentally benign oxidant, reducing the need for stoichiometric and hazardous brominating agents.
Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms on this compound are prime handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination are key to its utility.
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with organoboron compounds. This is particularly useful for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals.
Sonogashira Coupling: This method facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the creation of conjugated enynes and arylalkynes. tcichemicals.comalchempharmtech.com These structures are of interest in materials science for their electronic and optical properties.
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, which are fundamental in a vast array of biologically active molecules and functional materials. nih.govchemsrc.combldpharm.com
Future research in this area will likely focus on the development of more efficient and versatile palladium catalysts, including those with specialized ligands that can operate under milder conditions and with a broader range of substrates.
Expanded Applications in Interdisciplinary Fields
The unique structure of this compound makes it an attractive precursor for a variety of functional materials and molecules with potential applications across different scientific disciplines.
Porous Organic Frameworks (POFs): POFs are a class of porous polymers with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The dibromo functionality of this compound allows it to be used as a monomer in polymerization reactions, such as the Yamamoto-type Ullmann reaction, to create porous aromatic frameworks. The tert-butyl group can influence the porosity and solubility of the resulting polymer.
Dendrimers and Star-Shaped Molecules: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The 1,3,5-substitution pattern that can be derived from this compound makes it a potential core molecule for the synthesis of dendrimers and other star-shaped molecules. These molecules are being investigated for applications in drug delivery, catalysis, and organic electronics.
Organic Electronics and Materials Science: The ability to introduce different functional groups at the 1 and 3 positions via cross-coupling reactions allows for the synthesis of a wide range of conjugated molecules with tailored electronic and photophysical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bulky tert-butyl group can enhance the solubility and processability of these materials, which is a crucial aspect for their application in electronic devices.
Advanced Characterization Techniques and Computational Modeling
A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for the rational design of new materials and molecules.
Spectroscopic and Crystallographic Analysis: Standard analytical techniques provide fundamental information about the compound.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the characteristic vibrational frequencies of the functional groups present in the molecule. |
| X-ray Crystallography | Can provide the precise three-dimensional arrangement of atoms in the solid state, offering insights into intermolecular interactions. |
Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful tools for predicting the properties and reactivity of molecules. For this compound, computational studies can be employed to:
Predict Reaction Outcomes: DFT calculations can model the transition states of reactions, such as bromination, to predict the regioselectivity and elucidate reaction mechanisms.
Simulate Spectroscopic Data: Computational methods can predict NMR and IR spectra, aiding in the interpretation of experimental data.
Investigate Electronic Properties: Theoretical calculations can provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing materials for organic electronics.
Sustainable and Green Chemical Approaches
The principles of green chemistry are increasingly influencing the design of chemical syntheses. For a compound like this compound, this translates to developing more environmentally friendly methods for its production and use.
Greener Brominating Agents: The use of hazardous reagents like elemental bromine is a significant environmental concern. Research into greener alternatives is a key focus. This includes the use of recyclable brominating agents or in-situ generation of the active brominating species from safer precursors. For example, oxidative bromination using a catalytic amount of a transition metal or an organocatalyst with a benign oxidant like hydrogen peroxide or even molecular oxygen represents a more sustainable approach.
Catalyst Efficiency and Recyclability: In the context of cross-coupling reactions, the development of highly active catalysts that can be used at low loadings is crucial for minimizing metal waste. Furthermore, research into heterogeneous catalysts or methods for catalyst recycling can significantly improve the sustainability of processes that utilize this compound as a starting material.
Atom Economy and Waste Reduction: Future synthetic strategies will likely focus on maximizing atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. This, coupled with the use of safer solvents and minimizing energy consumption, will be pivotal in the development of truly sustainable chemical processes involving this compound.
Q & A
Q. What are the established synthetic routes for 1,3-Dibromo-5-tert-butylbenzene, and what are their typical yields?
A common method involves Ullmann coupling using this compound (24 mmol), cuprous iodide (0.13 eq.), potassium phosphate (2.0 eq.), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.26 eq.) in dimethyl sulfoxide (DMSO) under nitrogen at 120°C for 120 hours, yielding ~55% . Key variables affecting yield include catalyst loading, ligand choice, and solvent purity. Researchers should optimize reaction time and temperature to improve efficiency.
Q. How can researchers characterize the purity and structure of this compound?
Use nuclear magnetic resonance (NMR: <sup>1</sup>H, <sup>13</sup>C) to confirm bromine substitution patterns and tert-butyl group integration. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity. For crystallographic validation, SHELX software (e.g., SHELXL/SHELXS) is recommended for refining crystal structures derived from X-ray diffraction data .
Q. What safety protocols are critical when handling this compound?
Due to its brominated aromatic structure, use fume hoods, nitrile gloves, and flame-resistant lab coats. Waste must be stored separately and disposed of via certified chemical waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How can low yields in Ullmann coupling syntheses of this compound be systematically addressed?
Low yields (~55%) may arise from incomplete catalyst activation or side reactions. Methodological improvements include:
- Catalyst optimization : Increase CuI loading (0.15–0.2 eq.) or test alternative ligands (e.g., phenanthroline derivatives).
- Solvent screening : Replace DMSO with polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance solubility.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve homogeneity .
Q. How does the tert-butyl group influence regioselectivity in electrophilic substitution reactions?
The bulky tert-butyl group imposes steric hindrance, directing electrophiles (e.g., nitronium ions) to the less hindered positions (e.g., para to bromine substituents). Computational studies (DFT) can model charge distribution and predict reactivity trends. Compare with analogous compounds like 2-bromo-5-tert-butyl-1,3-dimethylbenzene to validate steric/electronic effects .
Q. What computational methods predict the electronic properties and crystal packing of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate HOMO-LUMO gaps and electrostatic potential maps. For crystal structure prediction, use software like Mercury (CCDC) alongside SHELX-refined diffraction data to analyze packing motifs and intermolecular interactions (e.g., halogen bonding) .
Q. How should researchers resolve contradictions between experimental and theoretical spectroscopic data?
For ambiguous NMR splitting patterns, employ 2D techniques (e.g., HSQC, COSY) to assign proton-proton correlations. If experimental melting points deviate from computational predictions (±5°C), verify purity via differential scanning calorimetry (DSC) and check for polymorphic forms .
Applications in Materials Science
Q. Can this compound serve as a precursor for supramolecular assemblies or coordination polymers?
Yes. The bromine atoms act as leaving groups for Suzuki-Miyaura cross-coupling, enabling synthesis of π-conjugated ligands for metal-organic frameworks (MOFs). For example, coupling with boronic esters can generate tetradentate ligands for luminescent copper(I) complexes .
Q. What role does this compound play in synthesizing spin-crossover molecular clusters?
Similar to 1,3-dibenzoylbenzene derivatives, it can act as a rigid scaffold for assembling polynuclear clusters with high-spin states. The tert-butyl group enhances solubility in nonpolar solvents, facilitating crystallization of air-stable complexes .
Methodological Considerations
Q. How can mixed-method approaches (qualitative + quantitative) enhance research rigor?
Triangulate crystallographic data (quantitative) with spectroscopic interpretations (qualitative) to validate structural assignments. For example, use XRD to resolve ambiguities in NMR assignments caused by dynamic exchange processes .
Q. What strategies mitigate biases in synthetic route optimization?
Adopt a factorial design of experiments (DoE) to systematically vary parameters (catalyst, solvent, temperature). Pilot studies using small-scale reactions (e.g., 0.1 mmol) reduce resource waste while identifying optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
